

chemical properties and structure of 3-Prop-2-ynyoxy-benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Prop-2-ynyoxy-benzaldehyde

Cat. No.: B1364252

[Get Quote](#)

An In-depth Technical Guide to **3-Prop-2-ynyoxy-benzaldehyde**: Structure, Properties, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

3-Prop-2-ynyoxy-benzaldehyde is a bifunctional organic compound that has garnered significant attention from the scientific community. Its unique molecular architecture, featuring a benzaldehyde core substituted with a propargyl ether group, positions it as a highly versatile building block in organic synthesis, medicinal chemistry, and materials science. The presence of three key functional groups—an aldehyde, an ether, and a terminal alkyne—provides multiple reaction sites for chemical modification.

The aldehyde group serves as a classic electrophilic center, readily participating in reactions such as oxidation, reduction, and the formation of imines and other carbon-carbon bonds. The terminal alkyne is particularly valuable due to its ability to undergo highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).^[1] This allows for the straightforward and robust conjugation of **3-Prop-2-ynyoxy-benzaldehyde** to other molecules, facilitating the construction of complex molecular architectures.^[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this important molecule for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is crucial for its application in research and development. The key identifiers and physicochemical properties of **3-Prop-2-ynyloxy-benzaldehyde** are summarized in the table below.

Property	Value
IUPAC Name	3-(prop-2-yn-1-yloxy)benzaldehyde
CAS Number	5651-87-6[2][3][4][5][6][7]
Molecular Formula	C ₁₀ H ₈ O ₂ [2][3][4][5][7]
Molecular Weight	160.17 g/mol [2][3][4][5][7]
Boiling Point	82 °C[3]
Solubility	Insoluble in water; soluble in organic solvents[2]
SMILES	C#CCOC1=CC=CC(=C1)C=O[2][3][7]
InChI	InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2[2][5]
InChI Key	CYAQTWGCPCKJT-UHFFFAOYSA-N[2][5]

Molecular Structure and Spectroscopic Characterization

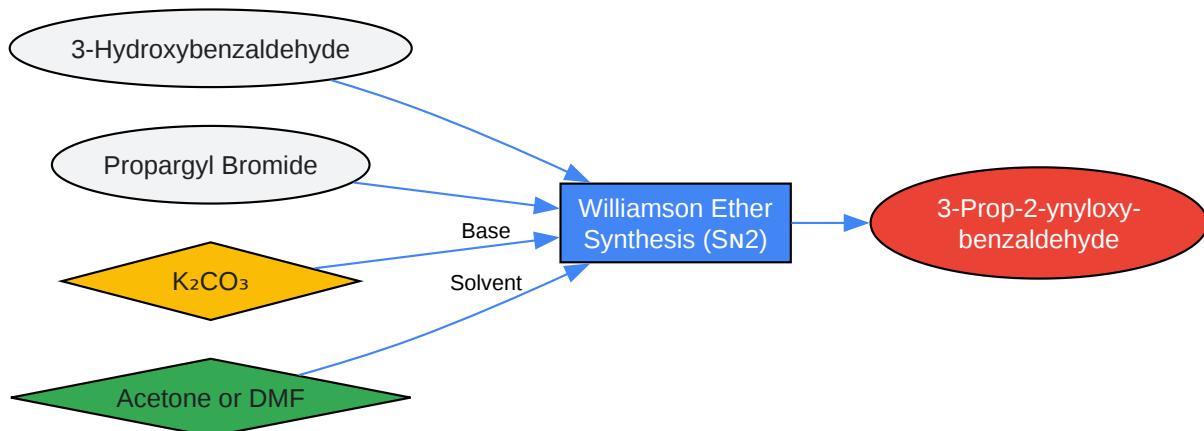
The structure of **3-Prop-2-ynyloxy-benzaldehyde** consists of a benzene ring substituted with an aldehyde group and a propargyloxy group at the meta-position.[2] This arrangement of functional groups dictates its reactivity and potential for intermolecular interactions.

Crystallographic studies of related compounds suggest that the benzaldehyde portion of the molecule is largely planar.[8][9] The crystal packing is often influenced by weak intermolecular forces, including C-H...O hydrogen bonds and π-π stacking interactions, which help to form a three-dimensional supramolecular framework.[2][8]

Chemical structure of 3-Prop-2-ynyloxy-benzaldehyde.

Spectroscopic Signatures

While specific spectra are dependent on experimental conditions, the expected spectroscopic data for **3-Prop-2-ynylbenzaldehyde** are as follows:

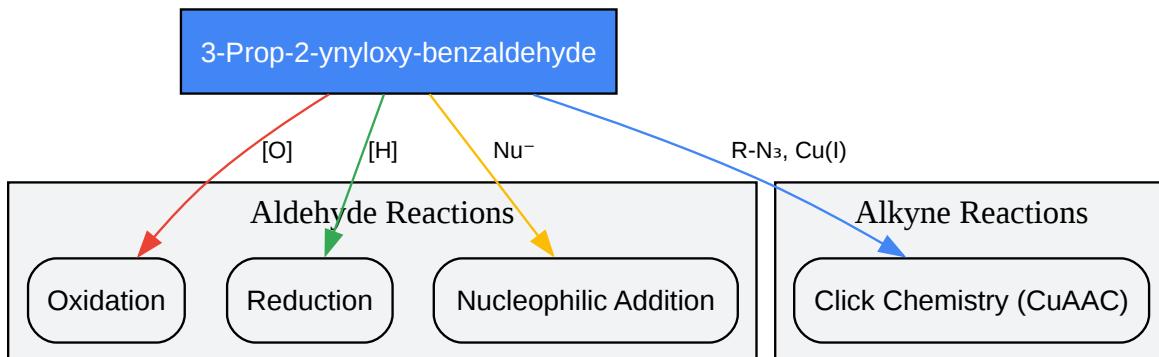

- ^1H NMR: The proton NMR spectrum would show characteristic signals for the aldehydic proton (around 9.8-10.0 ppm), aromatic protons (in the range of 7.0-8.0 ppm), the methylene protons of the propargyl group adjacent to the oxygen (around 4.7-4.9 ppm), and the acetylenic proton (a triplet around 2.5-2.6 ppm).
- ^{13}C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the aldehyde at the downfield region (around 190 ppm). Signals for the aromatic carbons would appear between 110-160 ppm. The carbons of the propargyl group would also be identifiable, with the terminal alkyne carbons appearing around 75-80 ppm.
- IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretch of the aldehyde (around 2850 and 2750 cm^{-1}), the C=O stretch of the aldehyde (around 1700 cm^{-1}), the C≡C stretch of the alkyne (around 2100-2150 cm^{-1}), and the ≡C-H stretch of the terminal alkyne (around 3300 cm^{-1}).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol).

Synthesis and Reactivity

Primary Synthesis: Williamson Ether Synthesis

The most common and straightforward method for synthesizing **3-Prop-2-ynylbenzaldehyde** is through a Williamson ether synthesis.^[2] This nucleophilic substitution reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking propargyl bromide (or another propargyl halide) in an $\text{S}_{\text{N}}2$ reaction.

The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K_2CO_3), and in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) at room or slightly elevated temperatures.^[2]


[Click to download full resolution via product page](#)

Workflow for the synthesis of 3-Prop-2-ynyoxy-benzaldehyde.

For industrial-scale production, the efficiency of this reaction can be enhanced by using aqueous micellar media. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles that act as microreactors, concentrating the organic reactants and stabilizing the phenoxide intermediate, leading to excellent yields.[2]

Chemical Reactivity

The reactivity of **3-Prop-2-ynyoxy-benzaldehyde** is governed by its three distinct functional groups, allowing it to participate in a wide array of chemical transformations.

[Click to download full resolution via product page](#)

Reactivity of **3-Prop-2-ynylbenzaldehyde**'s functional groups.

- Reactions of the Aldehyde Group:
 - Oxidation: The aldehyde can be oxidized to the corresponding 3-Prop-2-ynylbenzoic acid using standard oxidizing agents.[2]
 - Reduction: It can be reduced to 3-Prop-2-ynylbenzyl alcohol with reducing agents like sodium borohydride.[2]
 - Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions like the formation of imines with primary amines, which is a key step in the A³ coupling reaction to form propargylamines.[10]
- Reactions of the Alkyne Group:

- Click Chemistry: The terminal alkyne is a key feature for modern synthetic applications. It readily participates in the Huisgen 1,3-dipolar cycloaddition with azides, often catalyzed by copper(I), to form stable 1,2,3-triazole rings.[1][2] This reaction is highly efficient, specific, and biocompatible, making it ideal for applications in drug discovery and bioconjugation.[1]

Applications in Research and Drug Development

The unique combination of functional groups in **3-Prop-2-ynylbenzaldehyde** makes it a valuable intermediate in several areas of chemical research.

- Intermediate in Organic Synthesis: It serves as a precursor for a wide range of more complex molecules.[2] It is a building block for synthesizing azides, carborane-carrying porphyrins, and various heterocyclic compounds.[2][3]
- Medicinal Chemistry and Drug Discovery: Derivatives of **3-Prop-2-ynylbenzaldehyde** have been investigated for various therapeutic applications.
 - Antibacterial and Antifungal Activity: Certain derivatives have shown potential as antibacterial and antifungal agents.[2][11]
 - Antioxidant and Neuroprotective Agents: The core structure has been incorporated into multitarget directed ligands (MTDLs) designed to have antioxidant properties and act as calcium channel blockers, which are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[12]
 - PROTACs: The propargyloxy group is an ideal handle for click chemistry, making this molecule a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]
- Materials Science: The rigid structure and reactive alkyne group make it suitable for the synthesis of functional materials, including polymers and porphyrin-based systems with unique optical and electronic properties.[2]

Experimental Protocol: Synthesis of 3-Prop-2-ynylbenzaldehyde

This protocol details a standard laboratory procedure for the synthesis of **3-Prop-2-ynyloxy-benzaldehyde** via Williamson ether synthesis.

Materials and Equipment:

- 3-Hydroxybenzaldehyde
- Propargyl bromide (80% solution in toluene)
- Anhydrous potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).
- Add anhydrous acetone to dissolve the starting material.
- Add anhydrous potassium carbonate (1.2-1.5 eq) to the solution. The mixture will be a suspension.
- Stir the suspension vigorously at room temperature for 30 minutes.
- Slowly add propargyl bromide (1.1-1.2 eq) to the reaction mixture dropwise.
- Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of acetone.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure **3-Prop-2-ynyoxy-benzaldehyde**.

Conclusion

3-Prop-2-ynyoxy-benzaldehyde is a compound of significant synthetic utility. Its straightforward synthesis, combined with the orthogonal reactivity of its aldehyde and alkyne functional groups, makes it an invaluable tool for chemists. In particular, its suitability for click

chemistry reactions has cemented its role in modern drug discovery, especially in the construction of complex bioactive molecules and targeted therapeutics like PROTACs. As research in these areas continues to advance, the demand for versatile and reliable chemical building blocks like **3-Prop-2-ynyloxy-benzaldehyde** is certain to grow, paving the way for new innovations in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Buy 3-Prop-2-ynyloxy-benzaldehyde (EVT-333346) | 5651-87-6 [evitachem.com]
- 3. 3-Prop-2-ynyloxy-benzaldehyde | 5651-87-6 | FAA65187 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. 3-Prop-2-ynyloxy-benzaldehyde | C10H8O2 | CID 3161242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical properties and structure of 3-Prop-2-ynyloxy-benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364252#chemical-properties-and-structure-of-3-prop-2-ynyloxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com